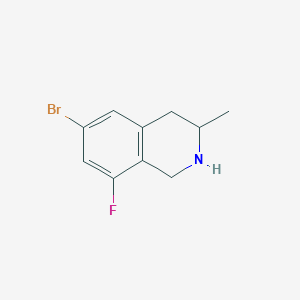
6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline” is a compound that belongs to the class of tetrahydroisoquinolines . Tetrahydroisoquinolines (THIQ) are a large group of natural products that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline analogs has been described in various studies . One of the commonly used synthetic strategies involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C9H10BrN/c10-8-3-4-9-7 (6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 . Chemical Reactions Analysis
Tetrahydroisoquinoline analogs can undergo various chemical reactions. For instance, a catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This reaction, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical form of similar compounds like “6-Bromo-1,2,3,4-tetrahydroquinoline” is a white to yellow to brown or gray solid or liquid . The molecular weight is 212.09 .科学的研究の応用
Synthesis and Antibacterial Agents
One area of application involves the synthesis of complex antibacterial agents. The synthesis of flumequine, an antibacterial agent, from related compounds showcases the utility of such structures in developing optically active pharmaceuticals. The resolution of racemic mixtures and the establishment of configurations through X-ray structures and NMR analysis are critical steps in the synthesis of these agents (Bálint et al., 1999).
Fluorescent Dyes and Particle Sizing
Compounds structurally similar to "6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline" have been used to produce new highly fluorescent dyes. These dyes, with their water solubility and broad pH range fluorescence, are utilized in nanometer particle sizing. Their application in determining the particle size of colloidal silica using time-resolved fluorescence anisotropy demonstrates the importance of such compounds in analytical chemistry and materials science (Geddes et al., 2000).
Drug Discovery and Synthesis Optimization
In drug discovery, related compounds serve as key intermediates. The telescoping process in synthesis, where isolation processes are reduced, exemplifies the application of such compounds in improving the efficiency of drug development pipelines. This not only increases yield but also contributes to quicker supply chains for medicinal chemistry laboratories (Nishimura & Saitoh, 2016).
Chloride Sensitive Probes for Biological Applications
The development of water-soluble fluorescent probes that are quenched by chloride ions showcases another application. These probes, developed from related quinoline compounds, have high Stern-Volmer constants, making them suitable for chloride determination in biological systems. This highlights the role of such compounds in creating sensitive tools for biological and chemical analysis (Geddes et al., 2001).
作用機序
Safety and Hazards
Safety information for similar compounds like “6-Bromo-1,2,3,4-tetrahydroquinoline” includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P305, P338, P351 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
将来の方向性
特性
IUPAC Name |
6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-6-2-7-3-8(11)4-10(12)9(7)5-13-6/h3-4,6,13H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBYECOVRSUIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one](/img/structure/B2836073.png)
![2-[3-[[5-(3,4-Dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2836074.png)
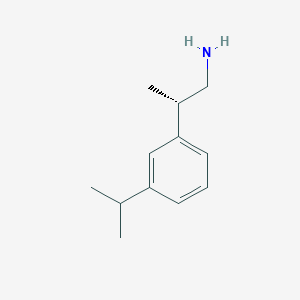
![2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2836080.png)
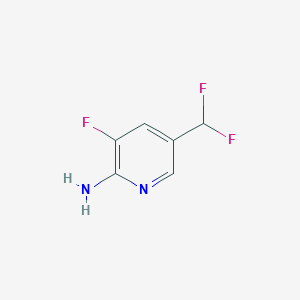
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2836082.png)
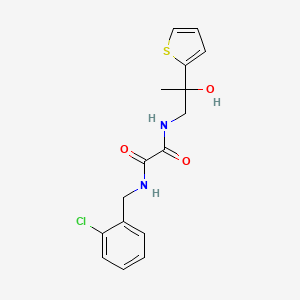

![4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836086.png)
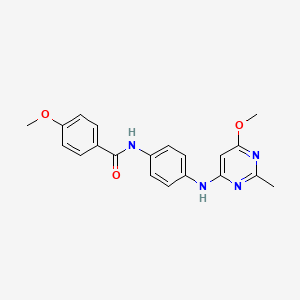
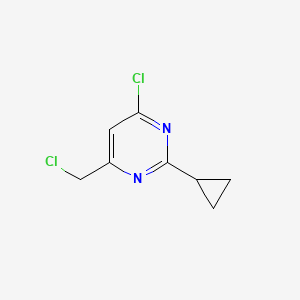
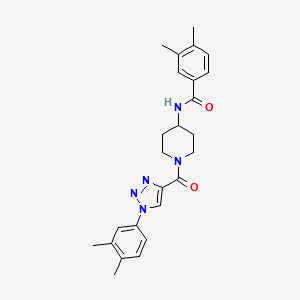
![ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2836095.png)
![(2,4-dimethylthiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2836096.png)